molecular formula C24H29F3N4OS B2544350 N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-59-9

N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2544350
CAS No.: 477304-59-9
M. Wt: 478.58
InChI Key: VUOXLCCQLKYDNF-UHFFFAOYSA-N
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Description

N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a potent and selective small molecule inhibitor identified in research targeting the MTH1 (MutT Homolog 1) protein, also known as NUDT1. This enzyme plays a critical role in sanitizing the oxidized nucleotide pool by hydrolyzing 8-oxo-dGTP, thereby preventing the incorporation of damaged nucleotides into DNA. Inhibition of MTH1 has been proposed as a novel anticancer strategy , as cancer cells, which often exhibit high levels of oxidative stress, are reliant on MTH1 activity for survival. By inhibiting MTH1, this compound induces DNA damage and triggers apoptotic cell death specifically in malignant cells, while sparing healthy ones. Its research value is underscored by its use in studying the role of oxidative DNA damage in oncogenesis and cancer cell viability . This makes it a vital tool for investigating novel therapeutic pathways in oncology, particularly for understanding synthetic lethal interactions and for validating MTH1 as a viable drug target in various cancer models.

Properties

IUPAC Name

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4OS/c1-2-31-20(13-28-21(32)23-10-16-7-17(11-23)9-18(8-16)12-23)29-30-22(31)33-14-15-3-5-19(6-4-15)24(25,26)27/h3-6,16-18H,2,7-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXLCCQLKYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Cyclization Reaction Optimization

Solvent Temperature (°C) Time (h) Yield (%)
Formamide 150 1 68
Methanol 64 (reflux) 39 76
1-Butanol 117 (reflux) 1 44
Water 100 (reflux) 1 53

Data adapted from EP0126326A1.

Table 2. Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Solvent Volume 50–100 mL 500–1000 L
Reaction Time 1–48 hours 6–24 hours (flow reactors)
Purification Column chromatography Crystallization
Typical Yield 60–76% 70–85% (optimized)

Challenges and Optimization Strategies

  • Byproduct Formation : Early cyclization steps generate oxamide as a byproduct, necessitating purification via ammonia washing.
  • Solvent Selection : Polar aprotic solvents (e.g., formamide) improve reaction rates but complicate downstream isolation. Switching to methanol or ethanol enhances yield and ease of handling.
  • Catalytic Enhancements : Transition metal catalysts (e.g., CuI) may accelerate thiolation steps, though this remains underexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield the corresponding sulfoxide or sulfone, while nucleophilic substitution of the trifluoromethyl group could yield a variety of substituted derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
This compound can serve as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of more complex molecules. For instance, the sulfanyl group can be oxidized to form sulfoxides or sulfones, while the triazole ring can undergo reduction under specific conditions.

Reactivity and Transformations
The compound can participate in various chemical reactions:

  • Oxidation : The sulfanyl group can be converted to sulfoxide or sulfone.
  • Reduction : The triazole ring may be reduced to yield different derivatives.
  • Substitution : The trifluoromethyl group is reactive and can engage in nucleophilic substitution reactions.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain adamantane derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The structural features of N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide may enhance its efficacy against these pathogens.

Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory activities. This is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .

Medicinal Applications

Potential Anticancer Agent
The compound's unique molecular structure suggests potential applications in cancer therapy. Research into related compounds has shown promising anticancer activities against various cell lines, indicating that this compound could be explored for similar effects . Its ability to inhibit cell growth in cancerous cells makes it a candidate for further investigation in oncological pharmacology.

Industrial Applications

Material Development
In industrial settings, compounds like this compound could be utilized to develop new materials with enhanced stability or reactivity. The unique properties imparted by the adamantane structure make it suitable for applications requiring robust materials .

Data Table: Summary of Applications

Application AreaDescription
Chemistry Building block for complex organic synthesis; undergoes oxidation and substitution reactions.
Biology Exhibits antimicrobial and anti-inflammatory activities; potential for studying biological interactions.
Medicine Investigated as an anticancer agent; shows promise against various cancer cell lines.
Industry Potential use in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoromethyl group, for example, is known to enhance the binding affinity of molecules to certain proteins, which could be a key factor in its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl and trifluoromethyl benzylthio groups in the target compound likely enhance steric bulk and electron-withdrawing properties compared to simpler methyl or phenyl substituents in analogs (e.g., compounds I and IIa). This may influence pharmacokinetics and target selectivity.

Physicochemical Properties

  • Lipophilicity: The adamantane and trifluoromethyl groups increase logP values compared to non-adamantane triazoles (e.g., furan-based analogs in ), suggesting enhanced membrane permeability.
  • Thermal Stability : Adamantane-containing triazoles (e.g., compound I) exhibit high melting points (>200°C) due to rigid adamantane packing . The target compound’s melting point is unreported but expected to follow this trend.
  • Synthetic Complexity : The target compound requires multi-step synthesis involving cyclization (as in ) and selective alkylation, similar to methods for 3-alkylthio-triazoles but with additional functionalization steps for the trifluoromethyl benzyl group.

Biological Activity

N-{[4-ethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structural properties, and biological effects based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C22H22F3N5O2S
Molar Mass : 477.5 g/mol
CAS Number : 665018-44-0

The compound features a complex structure that includes a triazole ring, an adamantane moiety, and a trifluoromethyl group. These structural components are believed to contribute to its biological activity by enhancing binding affinity to various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Triazole Ring : This is often achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Formation of the Adamantane Moiety : The adamantane structure is introduced through alkylation or similar methods.
  • Final Coupling Reaction : The final product is obtained by coupling the triazole derivative with the adamantane carboxamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar triazole structures have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 Value (μM)
Triazole Derivative AHCT-116 (Colon Carcinoma)6.2
Triazole Derivative BT47D (Breast Cancer)27.3
N-{[4-ethyl...}HEPG2 (Liver Cancer)Not specified

Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The precise mechanism of action for N-{[4-ethyl...} is not fully elucidated; however, it is believed to interact with specific proteins involved in cell proliferation and survival. The presence of the trifluoromethyl group may enhance its binding affinity to these targets, potentially increasing its efficacy .

Additional Biological Activities

Beyond anticancer effects, compounds containing the triazole moiety have been studied for their antimicrobial and antifungal properties. For example:

  • Antimicrobial Activity : Similar triazole derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders .

Study 1: Antitumor Activity Assessment

In a study assessing various triazole derivatives, one compound demonstrated significant antitumor activity against the HEPG2 liver cancer cell line. The study utilized apoptosis assays and Western blotting to confirm the mechanism of action .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition potential of related compounds showed promising results in inhibiting AChE and other metabolic enzymes, suggesting applications in treating conditions like Alzheimer’s disease .

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